N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and a benzamide moiety, making it a valuable subject of study in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide is a derivative of pyrimidine . Pyrimidine derivatives have been shown to have anticancer potential and can target various cancers . The primary targets of these compounds are often receptor proteins .
Mode of Action
Similar pyrimidine derivatives have been shown to disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This disruption is often achieved by inhibiting specific enzymes, such as CDK4 and CDK6 .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the cell cycle regulation pathways, given its potential inhibitory effect on cdk4 and cdk6 .
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell proliferation, given its potential anticancer properties . This could lead to a decrease in tumor size and potentially halt the progression of the disease.
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzoic acid with 1,3-dimethylbarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Comparison with Similar Compounds
Similar compounds to N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzamide include:
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide: This compound has a similar structure but with fewer methoxy groups, which may affect its reactivity and biological activity.
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide: This compound has a different substituent on the benzamide moiety, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-18-12(8-13(20)19(2)16(18)22)17-15(21)9-6-10(23-3)14(25-5)11(7-9)24-4/h6-8H,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHBMESIUNHHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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